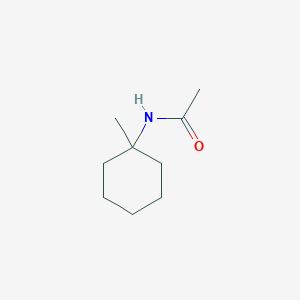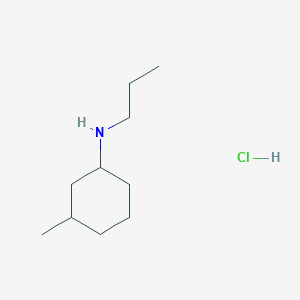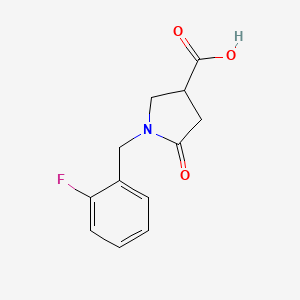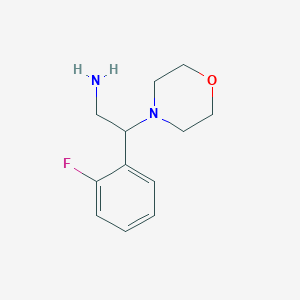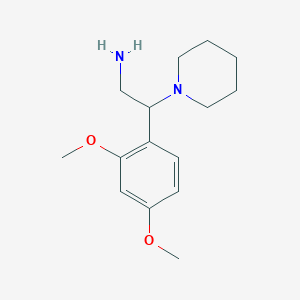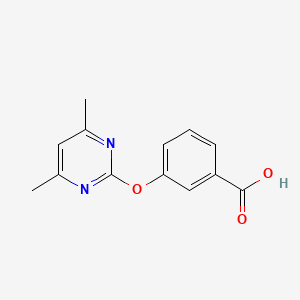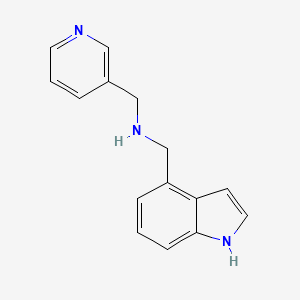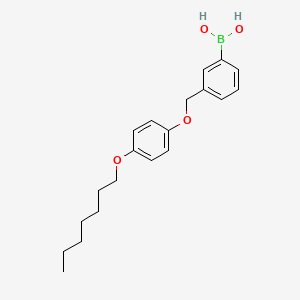
(3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid”, also known as HPPB, is a chemical compound with the molecular formula C20H27BO4 . It has important applications in various fields such as materials.
Molecular Structure Analysis
The molecular weight of this compound is 342.2400 g/mol . The molecular structure can be represented by the SMILES notation: OB(C1=CC=CC(COC2=CC=C(OCCCCCCC)C=C2)=C1)O .Chemical Reactions Analysis
Boronic acids and their esters are highly valuable building blocks in organic synthesis . They can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
1. Reactivity and Biological Implications
Boronates, including compounds like (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid, have been studied for their reaction with peroxynitrite (ONOO(-)). The research indicates that these reactions involve both a major nonradical mechanism leading to phenol and nitrite and a minor free radical pathway resulting in phenyl and phenoxyl radicals. These interactions have implications for ONOO(-) detection using boronate probes, highlighting the significance of the minor free radical pathway in biological contexts (Sikora et al., 2011).
2. Structural Characterization and Stereochemistry
Boronates derived from various compounds, including similar boronic acids, have been synthesized and characterized, revealing their structural properties. For instance, the stereochemistry of certain boronates is always cis, as established through NMR spectra and X-ray structures. The understanding of the stereochemistry and structure of such boronates is vital for their application in scientific research, including their use in materials science and chemistry (Abreu et al., 2006).
3. Synthesis and Characterization of Multifunctional Compounds
The synthesis and study of multifunctional compounds involving boronic acids have shown that the introduction of different groups into a boronic acid can offer new opportunities for applications across various fields. For example, derivatives of boronic acids have been synthesized and characterized, indicating their potential in sensing, therapeutics, and biological labelling (Zhang et al., 2017).
4. Exploration of Boronic Esters and their Stability
Studies on boronic esters of different compounds, including (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid, have elucidated their stability and characteristics. For instance, the presence of coordinative B–N and covalent B–O bonds in certain boronic esters has been associated with high stability, allowing these compounds to be handled in air, which is crucial for their practical applications (Özçelik & Gül, 2012).
5. Catalytic Transformations and Hydroxylation
Research into the catalytic properties of boronic acids, including similar boronic acid compounds, has led to the development of efficient protocols for the transformation of these acids into phenols. Such methodologies have broad applications, including in the transformation of natural and bioactive molecules like tocopherol, amino acids, and pharmaceuticals (Upadhyay et al., 2021).
Propriétés
IUPAC Name |
[3-[(4-heptoxyphenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BO4/c1-2-3-4-5-6-14-24-19-10-12-20(13-11-19)25-16-17-8-7-9-18(15-17)21(22)23/h7-13,15,22-23H,2-6,14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUHHALRCQFRSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)OCCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584638 |
Source


|
| Record name | (3-{[4-(Heptyloxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid | |
CAS RN |
870778-93-1 |
Source


|
| Record name | (3-{[4-(Heptyloxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

